3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one

Catalog No.
S15711862
CAS No.
M.F
C22H21N3O2
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]ind...

Product Name

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one

IUPAC Name

3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydroindol-2-one

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C22H21N3O2/c26-21(10-9-16-14-5-1-4-8-19(14)24-22(16)27)25-12-11-20-17(13-25)15-6-2-3-7-18(15)23-20/h1-8,16,23H,9-13H2,(H,24,27)

InChI Key

OEWWCMVDYRXNFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4C5=CC=CC=C5NC4=O

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its intricate structure that combines elements of indole and pyridoindole frameworks. The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.41 g/mol. This compound exhibits potential pharmacological properties, particularly as a Rho kinase inhibitor, which may have implications in treating various diseases, including cardiovascular disorders and cancer.

The chemical reactivity of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one is influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions at the carbonyl group.
  • Condensation reactions with other amines or alcohols to form derivatives.
  • Cyclization reactions that can lead to the formation of more complex heterocycles.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Preliminary studies indicate that this compound exhibits a range of biological activities. Its primary mechanism appears to involve the inhibition of Rho kinases, which are critical in various cellular processes such as smooth muscle contraction and cell migration. This inhibition suggests potential applications in:

  • Cardiovascular diseases: By modulating vascular smooth muscle contraction.
  • Cancer treatment: Through the inhibition of tumor cell migration and invasion.

Additionally, its structural characteristics may allow exploration in neuropharmacology for potential anxiolytic or sedative applications.

The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the pyridoindole moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the propyl side chain: Utilizing nucleophilic substitution or coupling reactions.
  • Final cyclization to form the indole structure: Often requiring specific reaction conditions to ensure high yield and purity.

Purification techniques such as chromatography are employed to isolate the final product effectively.

The primary applications of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one lie in medicinal chemistry and pharmacology. Its role as a Rho kinase inhibitor positions it as a candidate for treating:

  • Cardiovascular diseases
  • Certain types of cancer

Moreover, its unique structural features may allow it to interact with specific biological targets effectively.

Interaction studies are essential for understanding how 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one interacts with biological systems. These studies help elucidate the mechanism of action and therapeutic potential of the compound through:

  • Binding affinity assays to determine how well it binds to target proteins.
  • Cellular assays to observe its effects on cell proliferation and migration.

Such investigations are crucial for advancing its development as a therapeutic agent.

Several compounds share structural similarities with 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-FluorooxindoleC8H6FNOC_{8}H_{6}FNOContains a fluorine atom; known for kinase inhibition .
2-[3-Oxo-(1,3-tetrahydro-pyrido[4,3-b]indol)]C22H21N3O2C_{22}H_{21}N_{3}O_{2}Features an isoindole structure; potential anticancer activity .
1-HydroxyindoleC8H7NOC_{8}H_{7}NOSimple indole derivative; used in various organic syntheses .

The uniqueness of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of indole and pyridoindole functionalities along with its targeted biological activity as a Rho kinase inhibitor. This distinctiveness may facilitate novel therapeutic applications that other similar compounds do not offer.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

359.16337692 g/mol

Monoisotopic Mass

359.16337692 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

Explore Compound Types